Cas no 93939-74-3 ((R)-2-Amino-2-(4-fluorophenyl)acetic acid)

(R)-2-Amino-2-(4-fluorophenyl)acetic acid structure
93939-74-3 structure
Nombre del producto:(R)-2-Amino-2-(4-fluorophenyl)acetic acid
Número CAS:93939-74-3
MF:C8H8FNO2
Megavatios:169.153025627136
MDL:MFCD00042727
CID:61661
PubChem ID:124515

(R)-2-Amino-2-(4-fluorophenyl)acetic acid Propiedades químicas y físicas

Nombre e identificación

    • (R)-2-Amino-2-(4-fluorophenyl)acetic acid
    • 4-Fluoro-D-α-phenylglycine
    • 4-Fluoro-D-alpha-phenylglycine
    • 4-Fluoro-D-2-phenylglycine
    • (2R)-2-amino-2-(4-fluorophenyl)acetic acid
    • (R)-(-)-4-(FLUOROPHENYL)GLYCINE
    • (R)-4-Fluorophenylglycine
    • D-4-Fluorophenylglycine
    • H-D-Phg(4-F)-OH
    • (r)-amino-(4-fluoro-phenyl)-acetic acid
    • p-fluorophenylglycine
    • 4-fluoro-d-a-phenylglycine
    • HY-W051418
    • DTXSID00917028
    • SCHEMBL205545
    • AKOS006238374
    • AS-15899
    • Benzeneacetic acid,alpha-amino-4-fluoro-,(-alphaR)
    • CS-0043796
    • 4-fluorophenylglycine
    • 4-Fluoro-D- alpha -phenylglycine
    • MFCD00042727
    • d-(4-fluorophenyl)glycine
    • d-(4-fluorophenyl) glycine
    • JKFYKCYQEWQPTM-SSDOTTSWSA-N
    • PD197220
    • 93939-74-3
    • AKOS015853837
    • d(-)-4-fluorophenylglycine
    • 4-fluoro-d-phenylglycine
    • F0863
    • AC-19554
    • (2R)-2-azaniumyl-2-(4-fluorophenyl)acetate
    • 4-Fluoro-D-alpha-phenylglycine, >=99.0% (NT)
    • AM9510
    • EINECS 300-363-8
    • (αR)-α-Amino-4-fluorobenzeneacetic acid (ACI)
    • Benzeneacetic acid, α-amino-4-fluoro-, (R)- (ZCI)
    • D
    • D-(-)-4-Fluorophenylglycine
    • (R)-amino(4-fluorophenyl)acetic acid
    • 4-fluoro-l-phenylglycine
    • A-phenylglycine
    • 4-Fluoro-D-
    • MDL: MFCD00042727
    • Renchi: 1S/C8H8FNO2/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7H,10H2,(H,11,12)/t7-/m1/s1
    • Clave inchi: JKFYKCYQEWQPTM-SSDOTTSWSA-N
    • Sonrisas: [C@H](C1C=CC(F)=CC=1)(N)C(=O)O
    • Brn: 5850632

Atributos calculados

  • Calidad precisa: 169.053907g/mol
  • Carga superficial: 0
  • XLogP3: -1.6
  • Recuento de donantes vinculados al hidrógeno: 2
  • Recuento de receptores de enlace de hidrógeno: 4
  • Cuenta de enlace giratorio: 2
  • Masa isotópica única: 169.053907g/mol
  • Masa isotópica única: 169.053907g/mol
  • Superficie del Polo topológico: 63.3Ų
  • Recuento de átomos pesados: 12
  • Complejidad: 166
  • Recuento atómico isotópico: 0
  • Recuento del Centro estereoscópico atómico definido: 1
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Recuento de unidades de unión covalente: 1
  • Carga superficial: 0
  • Recuento de constructos de variantes mutuas: nothing

Propiedades experimentales

  • Color / forma: White to Yellow Solid
  • Denso: 1.2345 (estimate)
  • Punto de fusión: ≥300 °C
  • Punto de ebullición: 289.9℃ at 760mmHg
  • Punto de inflamación: 129.1℃
  • PSA: 63.32000
  • Logp: 1.61040
  • Actividad óptica: [α]20/D −138±2°, c = 1% in 1 M HCl
  • Rotación específica: -130° ~ -140° (c=1, 1M HCl)
  • Disolución: Not available

(R)-2-Amino-2-(4-fluorophenyl)acetic acid Información de Seguridad

(R)-2-Amino-2-(4-fluorophenyl)acetic acid Datos Aduaneros

  • Código HS:2922499990
  • Datos Aduaneros:

    China Customs Code:

    2922499990

    Overview:

    2922499990 Other amino acids and their esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods) MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    P.Imported animals and plants\Quarantine of animal and plant products
    Q.Outbound animals and plants\Quarantine of animal and plant products
    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food
    M.Import commodity inspection
    N.Export commodity inspection

    Summary:

    HS:2922499990 other amino-acids, other than those containing more than one kind of oxygen function, and their esters; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) MFN tariff:6.5% General tariff:30.0%

(R)-2-Amino-2-(4-fluorophenyl)acetic acid PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTYC2207-1G
(2R)-2-amino-2-(4-fluorophenyl)acetic acid
93939-74-3 95%
1g
¥ 528.00 2023-04-12
TRC
F594205-500mg
(R)-4-Fluorophenylglycine
93939-74-3
500mg
$161.00 2023-05-18
eNovation Chemicals LLC
D386990-50g
4-Fluoro-D-2-phenylglycine
93939-74-3 97%
50g
$3120 2024-05-24
Key Organics Ltd
AS-15899-1MG
(R)-4-Fluorophenylglycine
93939-74-3 >98%
1mg
£37.00 2025-02-09
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTYC2207-5G
(2R)-2-amino-2-(4-fluorophenyl)acetic acid
93939-74-3 95%
5g
¥ 1,584.00 2023-04-12
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
F156774-5G
(R)-2-Amino-2-(4-fluorophenyl)acetic acid
93939-74-3 98%
5g
¥1357.90 2023-09-02
TRC
F594205-250mg
(R)-4-Fluorophenylglycine
93939-74-3
250mg
$110.00 2023-05-18
AstaTech
58553-1/G
D(-)-4-FLUOROPHENYLGLYCINE
93939-74-3 98%
1g
$37 2023-09-16
AstaTech
58553-25/G
D(-)-4-FLUOROPHENYLGLYCINE
93939-74-3 98%
25g
$699 2023-09-16
TRC
F594205-100mg
(R)-4-Fluorophenylglycine
93939-74-3
100mg
$64.00 2023-05-18

(R)-2-Amino-2-(4-fluorophenyl)acetic acid Métodos de producción

Synthetic Routes 1

Condiciones de reacción
1.1 Reagents: Ammonium chloride
1.2 -
Referencia
Screening, design and use for chiral synthesis of stereoselective nitrilases from uncultured environmental samples
, United States, , ,

Synthetic Routes 2

Condiciones de reacción
Referencia
Homochiral organoelement analogs of natural compounds. I. Biocatalytic methods for production of fluorine-containing L- and D-phenylglycine on preparative scale
Soloshonok, V. A.; Galaev, I. Yu.; Svedas, V. K.; Kozlova, E. V.; Kotif, N. V.; et al, Bioorganicheskaya Khimiya, 1993, 19(4), 467-73

Synthetic Routes 3

Condiciones de reacción
Referencia
Morpholine and thiomorpholine tachykinin receptor antagonists
, United States, , ,

Synthetic Routes 4

Condiciones de reacción
1.1 Reagents: Pyridoxal 5′-phosphate Catalysts: 2-Aminohexano-6-lactam racemase ,  D-Amino acid amidase Solvents: Water ;  24 h, pH 8, 40 °C
Referencia
Enzymatic Synthesis of Chiral Phenylalanine Derivatives by a Dynamic Kinetic Resolution of Corresponding Amide and Nitrile Substrates with a Multi-Enzyme System
Yasukawa, Kazuyuki; Asano, Yasuhisa, Advanced Synthesis & Catalysis, 2012, 354(17), 3327-3332

Synthetic Routes 5

Condiciones de reacción
1.1 Catalysts: Nitrilase Solvents: Methanol ,  Water ;  pH 8, 37 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
Referencia
Environmental microbe nitrilase and gene sequences exhibiting stereoselectivity useful for synthesis of chiral reaction products
, United States, , ,

Synthetic Routes 6

Condiciones de reacción
1.1 Catalysts: Nitrilase Solvents: Methanol ,  Water ;  3 h, pH 8, 37 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
Referencia
Stereoselective nitrilases from uncultured environmental samples for chiral synthesis and genes encoding them
, United States, , ,

Synthetic Routes 7

Condiciones de reacción
1.1 Reagents: Ammonium acetate Solvents: Water ;  30 min, pH 8, 20 °C
1.2 Catalysts: Nitrilase
Referencia
Chemoenzymatic Method for Enantioselective Synthesis of (R)-2-Phenylglycine and (R)-2-Phenylglycine Amide from Benzaldehyde and KCN Using Difference of Enzyme Affinity to the Enantiomers
Kawahara, Nobuhiro; Asano, Yasuhisa, ChemCatChem, 2018, 10(21), 5014-5020

Synthetic Routes 8

Condiciones de reacción
1.1 Reagents: Phenylacetyl chloride ,  Sodium hydroxide Solvents: Water ;  pH 8 - 10, 10 °C; 2 h, 10 °C; 6 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1 - 2
1.3 Reagents: Sodium hydroxide ,  Penicillin amidase Solvents: Water ;  6 h, 30 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 1 - 2; 5 h, 120 °C
1.5 Reagents: Ammonia Solvents: Water ;  overnight, pH 5.74, 4 °C
Referencia
Method for preparing D-amino acid with immobilized penicillin acylase as catalyst
, China, , ,

Synthetic Routes 9

Condiciones de reacción
Referencia
Bacterial nitrilase and gene sequences exhibiting stereoselectivity useful for synthesis of chiral reaction products
, World Intellectual Property Organization, , ,

Synthetic Routes 10

Condiciones de reacción
Referencia
Beta-thiopropionyl-amino acid derivatives and their use as beta-lactamase inhibitors
, World Intellectual Property Organization, , ,

(R)-2-Amino-2-(4-fluorophenyl)acetic acid Raw materials

(R)-2-Amino-2-(4-fluorophenyl)acetic acid Preparation Products

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:93939-74-3)(R)-2-Amino-2-(4-fluorophenyl)acetic acid
A11049
Pureza:99%/99%
Cantidad:10g/25g
Precio ($):256.0/628.0